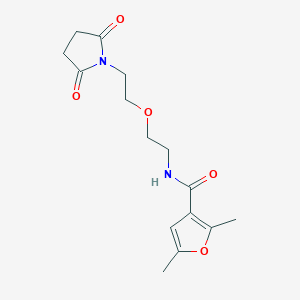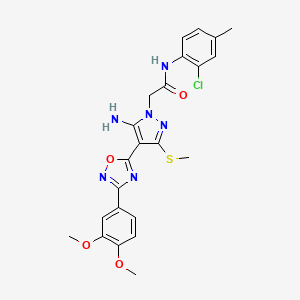
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H23ClN6O4S and its molecular weight is 514.99. The purity is usually 95%.
BenchChem offers high-quality 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, including compounds structurally similar to the one , have been used in the synthesis and characterization of novel coordination complexes. These complexes exhibit significant in vitro antioxidant activity. Notably, the coordination process involves various bonding interactions, influencing the complex's overall structure and properties (Chkirate et al., 2019).
Inhibitor Labeling and Pharmacokinetics
Compounds closely related to the pyrazole-acetamide derivative have been synthesized and labeled for studying their pharmacokinetic properties. Such studies are crucial for understanding the distribution and metabolism of potential therapeutic agents (Latli et al., 2015).
Potential Antipsychotic Agents
Research into pyrazole-acetamide derivatives has explored their potential as antipsychotic agents. These compounds exhibit unique pharmacological profiles and provide insights into the structural-activity relationship crucial for drug development (Wise et al., 1987).
Hydrogen Bonding in Molecular Structures
Studies on pyrazole-acetamide derivatives have contributed to understanding the role of hydrogen bonding in forming different molecular conformations. This research has implications for designing drugs with optimized bioavailability and stability (Narayana et al., 2016).
Herbicidal Applications
Research has also explored the use of chloroacetamide derivatives, including pyrazole-acetamide, in herbicides. Such studies are vital for developing effective agricultural chemicals with specific action mechanisms (Weisshaar & Böger, 1989).
Antimicrobial Agents
Pyrazole-acetamide derivatives have been investigated for their potential as antimicrobial agents. This research is crucial for discovering new antibiotics and understanding their action mechanisms (Aly et al., 2011).
Antitumor Evaluation
Studies have evaluated the antitumor activities of pyrazole-acetamide derivatives. Identifying compounds with anticancer properties is vital for developing novel therapeutic agents (El-Morsy et al., 2017).
Propriétés
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O4S/c1-12-5-7-15(14(24)9-12)26-18(31)11-30-20(25)19(23(28-30)35-4)22-27-21(29-34-22)13-6-8-16(32-2)17(10-13)33-3/h5-10H,11,25H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMFEXOKJJRSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide](/img/structure/B2554227.png)
![1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B2554228.png)

![1-[(6-Chloropyridin-3-yl)sulfonyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2554231.png)
![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)


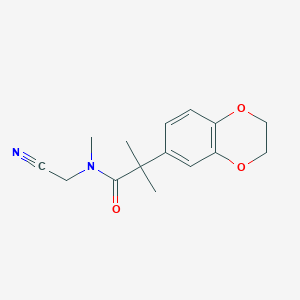
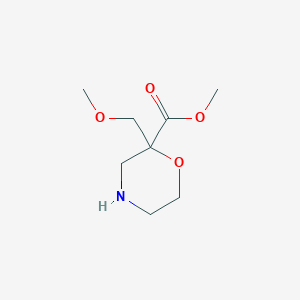
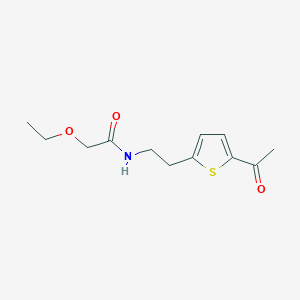
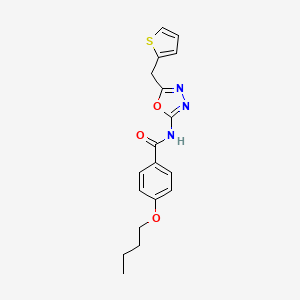
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)
